

OSI-930 cytochrome P450 3A4 inactivation K_i

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Compound Focus: Osi-930

CAS No.: 728033-96-3

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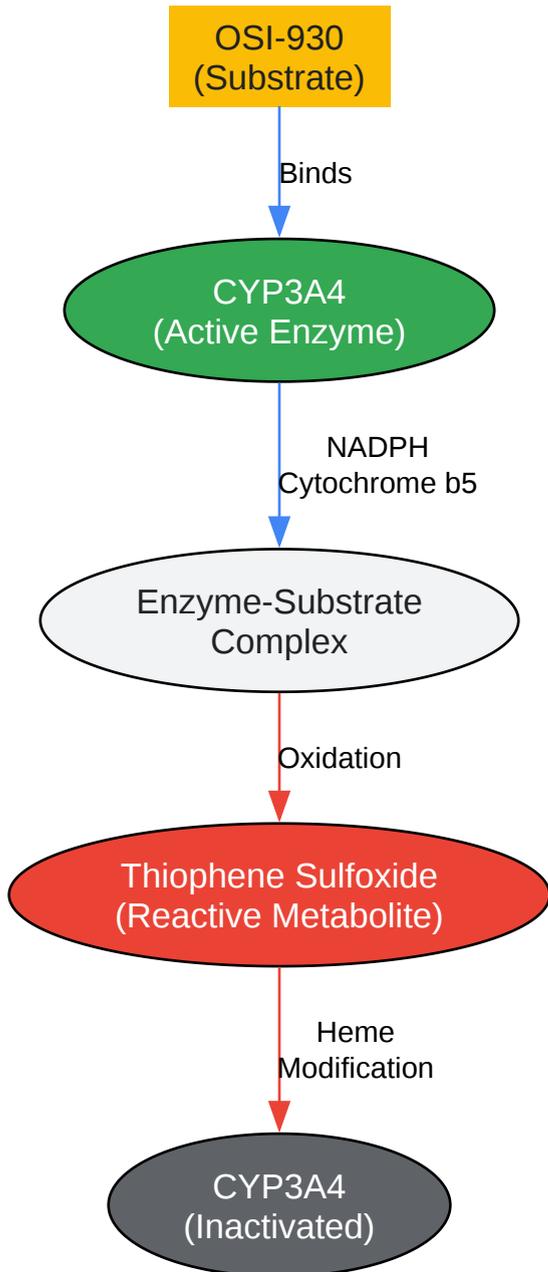
Kinetic Parameters of OSI-930 Inactivation

The following table summarizes the key mechanism-based inactivation parameters for **OSI-930** against CYP3A4, characterized using a reconstituted system with purified recombinant enzyme [1] [2].

Parameter	Value	Experimental Conditions & Notes
K_i	24 μM	Concentration giving half-maximal inactivation rate [1].
k_{inact}	0.04 min^{-1}	Maximal inactivation rate constant [1].
Partition Ratio	~23	Number of catalytic cycles per inactivation event; approximately 4% of OSI-930 metabolism leads to enzyme inactivation [1].
Clinical C_{max}	1.7 μM	Maximum plasma concentration at the maximum tolerated dose (500 mg twice daily). The K_i is significantly higher than C_{max} , suggesting a low likelihood of clinical drug interactions via this pathway [1] [3].

The mechanism involves CYP3A4-mediated oxidation of the **thiophene sulfur** in **OSI-930** to a reactive sulfoxide metabolite. This metabolite can covalently modify the enzyme's heme, leading to its destruction and irreversible inactivation [1] [2]. The inactivation is **NADPH-dependent** and requires the presence of

cytochrome b5 [1] [2]. A key finding is that **OSI-930** inactivates **CYP3A4** but not the highly similar **CYP3A5**, making it a potential selective probe molecule [1].



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Experimental Protocol for CYP3A4 Inactivation

This protocol is adapted from the research methods used to characterize **OSI-930** [1] [2].

Materials and Equipment

- **Enzyme Source:** Purified recombinant CYP3A4 (e.g., expressed in *E. coli*)
- **Cofactors:** NADPH, Cytochrome b5, NADPH-P450 reductase
- **Lipids:** Mixture of L- α -dilauroyl-phosphocholine, L- α -dioleoyl-sn-glycero-3-phosphocholine, and L- α -phosphatidylserine (1:1:1)
- **Probe Substrate:** 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)
- **Test Compound:** **OSI-930**
- **Buffers:** 100 mM potassium phosphate buffer (pH 7.7)
- **Equipment:** Spectrofluorophotometer, Thermostated water bath, HPLC system (for heme analysis)

Procedure

- **Reconstitute the Enzyme System:** Incubate 1 nmol of CYP3A4, 2 nmol of reductase, 1 nmol of cytochrome b5, and 60 μ g of the lipid mixture in 1 mL of potassium phosphate buffer on ice for 30 minutes [1].
- **Primary Inactivation Reaction:**
 - Add varying concentrations of **OSI-930** (e.g., 2.5 to 300 μ M) to the reconstituted system.
 - Pre-incubate the mixture at 37°C.
 - Initiate the reaction by adding 1 mM NADPH.
 - At designated time points (e.g., 0, 5, 10, 20, 30 min), remove a 10 μ L aliquot [1].
- **Measure Residual Activity:**
 - Dilute the aliquot into 990 μ L of a secondary mixture containing 50 μ M BFC and 200 μ M NADPH in potassium phosphate buffer. This measures the remaining CYP3A4 activity [1].
 - Incubate for 15 minutes at 37°C, then stop the reaction with acetonitrile.
 - Quantify the formation of the fluorescent metabolite, 7-hydroxy-4-(trifluoromethyl)coumarin (λ_{ex} 409 nm / λ_{em} 530 nm) [1] [4].
- **Data Analysis:** Plot the natural logarithm of the remaining activity against time for each **OSI-930** concentration. The slope of each line is the observed inactivation rate (k_{obs}). Then, plot k_{obs} against the inhibitor concentration to determine K_I and k_{inact} using non-linear regression [1].

Troubleshooting FAQs

- **Why is cytochrome b5 essential for this inactivation?** Cytochrome b5 plays a critical role in enhancing the efficiency of certain P450 catalytic cycles. For **OSI-930**, its presence is required for the

metabolic activation of the thiophene ring that leads to mechanism-based inactivation. Experiments conducted without b5 showed minimal inactivation [1] [2].

- **The inactivation seems weak or inconsistent. What could be wrong?** First, verify the activity of your NADPH-generating system, as inactivation is NADPH-dependent [1]. Ensure your reconstituted enzyme system is properly assembled and that the lipid environment supports optimal P450 activity. Confirm that your positive control (e.g., a known CYP3A4 inactivator) works as expected in your system.
- **How can I confirm the inactivation is mechanism-based and not reversible?** To distinguish mechanism-based inactivation (MBI) from reversible inhibition, perform two key experiments: 1) **Dialysis:** After inactivation, dialyze the sample and check if enzyme activity is recovered. A lack of recovery suggests irreversible, covalent modification. 2) **NADPH Dependency:** Run a control without NADPH. If no significant inactivation occurs, it confirms the process is catalytic and mechanism-based [1].
- **How do I investigate heme modification?** You can analyze the heme content spectroscopically. After inactivation, measure the reduced CO-difference spectrum. A loss of the peak at 450 nm indicates destruction of the native P450 heme. This can be complemented by HPLC analysis with detection at 400 nm to monitor the loss of native heme [1].

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